molecular formula C19H16N6O B2748516 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide CAS No. 2034602-50-9

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide

Cat. No.: B2748516
CAS No.: 2034602-50-9
M. Wt: 344.378
InChI Key: CLLAEJHVNKHQOF-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide is a heterocyclic compound featuring a quinoline core linked to a pyrazole-pyrazine hybrid scaffold via a carboxamide bridge. This structure combines aromatic and nitrogen-rich moieties, which are often associated with bioactivity in medicinal chemistry and agrochemical applications. The quinoline moiety is known for its role in targeting enzymes and receptors, while the pyrazine-pyrazole unit may enhance solubility and binding specificity.

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O/c1-25-14(10-17(24-25)18-12-20-8-9-21-18)11-22-19(26)16-7-6-13-4-2-3-5-15(13)23-16/h2-10,12H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLAEJHVNKHQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with the appropriate amine derivative, in this case, 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole, under basic conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and pyrazole rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted quinoline and pyrazole derivatives depending on the reagents used.

Scientific Research Applications

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide exhibits various biological activities that make it suitable for pharmaceutical applications:

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, show significant antimicrobial properties. Studies have tested its efficacy against various strains of bacteria and fungi, suggesting potential use as an antibacterial or antifungal agent .

Anticancer Potential

The compound's structure allows it to interact with specific molecular targets involved in cancer progression. Preliminary studies have indicated that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of key signaling pathways .

HIV Inhibition

Similar compounds have been explored for their ability to inhibit HIV integrase, an essential enzyme for viral replication. This suggests that this compound could also possess similar properties, warranting further investigation into its antiviral capabilities .

Case Studies

Several studies have documented the applications of compounds related to this compound:

Study Focus Findings
Alcaraz et al., 2024Antitubercular agentsIdentified derivatives with significant activity against Mycobacterium tuberculosis .
Giraud et al., 2023Anticancer activitySynthesized derivatives showing promising anticancer effects in vitro against various cell lines .
PMC6268108HIV integrase inhibitorsDeveloped novel derivatives demonstrating inhibitory effects on HIV replication .

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of molecules:

  • Pyrazole-carboxamide derivatives: Compounds such as 4-amino-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide (MW: 234.26, CAS: 1001500-38-4) and 4-amino-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-5-carboxamide (MW: 238.29, CAS: 1006484-76-9) exhibit similar carboxamide-pyrazole backbones but lack the quinoline and pyrazine substituents. These differences likely alter their solubility and target specificity .
  • Quinoline-based inhibitors: Neq0554 ((2S)-N-(cyanomethyl)-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]formamido}-3-phenylpropanamide) from features a pyrazole-trifluoromethyl group linked to a propanamide chain. While it lacks the quinoline unit, its nitrile group enhances covalent binding to cysteine proteases, a feature absent in the target compound .
  • Agrochemical analogs: Tyclopyrazoflor (N-[(5-methyl-2-pyrazinyl)methyl]-2-(3-pyridinyl)-2H-indazole-5-carboxamide) from shares the pyrazinylmethyl-carboxamide motif but replaces quinoline with indazole and pyridine. This substitution is critical for its pesticidal activity, highlighting the role of aromatic heterocycles in bioactivity .

Functional and Pharmacological Differences

Compound Name Molecular Weight Key Substituents Biological Activity Source
Target Compound ~387.41 (calc.) Quinoline, pyrazine-pyrazole Not explicitly reported N/A
Neq0554 425.37 Trifluoromethyl-pyrazole, nitrile Cathepsin L inhibition (IC50: 8 nM)
Tyclopyrazoflor 346.35 Indazole, pyridine, pyrazine Insecticidal/acaricidal activity
4-amino-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide 234.26 Dimethylpyrazole, carboxamide Not reported
  • Bioactivity: Neq0554’s nitrile group enables reversible covalent inhibition of proteases, a mechanism absent in the target compound due to its lack of electrophilic groups. Tyclopyrazoflor’s indazole-pyridine system likely enhances binding to insect nicotinic acetylcholine receptors, whereas the target’s quinoline may target mammalian enzymes or DNA .
  • Solubility and Stability: The pyrazine ring in the target compound may improve aqueous solubility compared to purely hydrophobic analogs like Neq0553.

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory therapies. This article reviews the biological activity of this compound, supported by diverse research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N6OC_{15}H_{14}N_{6}O, with a molecular weight of approximately 294.318 g/mol. The compound features a quinoline moiety linked to a pyrazole derivative, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism
N-(...)-quinolineMCF73.79Apoptosis induction
N-(...)-quinolineA54912.50Cell cycle arrest
N-(...)-quinolineHepG242.30DNA intercalation

The compound's mechanism involves apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy. For instance, it has been shown to induce apoptosis in MCF7 cells with an IC50 value of 3.79 µM, indicating potent activity against breast cancer cells .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound also exhibits anti-inflammatory properties. Studies have demonstrated that derivatives containing the pyrazole ring can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Table 2: Anti-inflammatory Activity Data

CompoundModelEffectReference
N-(...)-quinolineLPS-stimulated macrophagesReduction of TNF-alpha levels
N-(...)-quinolineCarrageenan-induced paw edemaDecrease in paw swelling

The reduction of TNF-alpha levels in LPS-stimulated macrophages suggests that the compound may modulate immune responses effectively, making it a candidate for further development as an anti-inflammatory agent.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

  • Study on MCF7 and HepG2 Cells : A comprehensive study assessed the cytotoxicity of various pyrazole derivatives against MCF7 and HepG2 cell lines, revealing that compounds with similar structures exhibited IC50 values ranging from 3.79 µM to over 40 µM .
  • Mechanistic Insights : Research focusing on the mechanisms revealed that these compounds can intercalate DNA and inhibit key kinases involved in cancer progression, contributing to their anticancer efficacy .
  • Synergistic Effects : Investigations into combination therapies indicated that when used alongside conventional chemotherapeutics, these pyrazole derivatives could enhance therapeutic outcomes by targeting multiple pathways simultaneously .

Q & A

Q. Critical Factors :

  • Temperature : Pyrazole cyclization requires 80–100°C for optimal ring closure .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in pyrazine functionalization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the final compound ≥95% purity .

How do structural modifications to the pyrazine or quinoline moieties affect the compound’s biological activity?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • Pyrazine modifications : Introducing electron-withdrawing groups (e.g., Cl, F) at the pyrazine C5 position enhances binding to kinase targets (e.g., EGFR) by improving hydrophobic interactions .
  • Quinoline substitutions : Adding methyl or methoxy groups to the quinoline ring increases solubility without compromising target affinity .

Q. Methodological Approach :

  • Parallel synthesis : Generate analogs with systematic substitutions using combinatorial chemistry .
  • Biological assays : Test analogs against target enzymes (IC₅₀ measurements) and cancer cell lines (e.g., MTT assays) .

What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Basic Research Question

  • ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole and quinoline rings. Key signals include:
    • Pyrazole C5 methylene proton: δ 4.2–4.5 ppm (multiplet) .
    • Quinoline carbonyl carbon: δ 165–168 ppm .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~402.15 Da) .
  • HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>98%) .

Q. Data Interpretation :

  • Contradictions in NMR splitting patterns may arise from rotamers; use variable-temperature NMR to resolve .

How can researchers resolve contradictions in reported biological data for this compound?

Advanced Research Question
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cellular assays) often stem from:

  • Assay conditions : Differences in ATP concentrations (kinase assays) or serum content (cell viability assays) .
  • Metabolic stability : Rapid hepatic metabolism in cellular models may reduce observed potency .

Q. Mitigation Strategies :

  • Standardize protocols : Use identical buffer systems (e.g., Tris-HCl pH 7.5) and cell lines (e.g., HEK293) across studies .
  • Metabolite profiling : LC-MS/MS to identify degradation products in vitro .

What computational methods are effective for predicting the binding mode of this compound to biological targets?

Advanced Research Question

  • Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets .
  • MD simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories .

Q. Validation :

  • Compare predicted binding poses with X-ray crystallography data (if available) .

What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Advanced Research Question

  • Salt formation : Hydrochloride salts improve aqueous solubility .
  • Prodrug design : Esterify the quinoline carboxyl group to enhance membrane permeability .
  • Formulation : Use PEGylated liposomes or cyclodextrin complexes for sustained release .

Q. Experimental Validation :

  • LogP measurements : Reverse-phase HPLC to determine partition coefficients .
  • Pharmacokinetics : Oral administration in rodent models with plasma LC-MS/MS analysis .

How do researchers address synthetic byproducts or impurities in large-scale preparations?

Basic Research Question

  • Byproduct identification : LC-MS/MS to detect intermediates (e.g., unreacted quinoline-2-carboxylic acid) .
  • Process optimization : Reduce dimethylamine byproducts via controlled pH during amide coupling .

Q. Quality Control :

  • ICH guidelines : Ensure impurities are <0.1% via orthogonal HPLC-UV and NMR .

What are the key challenges in scaling up the synthesis from milligram to gram quantities?

Advanced Research Question

  • Exothermic reactions : Pyrazole cyclization requires jacketed reactors for temperature control .
  • Catalyst removal : Chelating resins to eliminate residual Pd catalysts .
  • Yield optimization : Switch from batch to flow chemistry for amide coupling steps .

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